molecular formula C15H17ClN4OS B2637087 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034303-29-0

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2637087
CAS No.: 2034303-29-0
M. Wt: 336.84
InChI Key: MGEDRZSRMSSFQK-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-chlorophenyl group and a piperidinyl moiety substituted with a 1,2,5-thiadiazole ring. The chlorophenyl group may improve lipophilicity and metabolic stability.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEDRZSRMSSFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with a chlorinated compound under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Coupling Reactions: The final step involves coupling the 4-chlorophenyl group with the thiadiazole-piperidine intermediate using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups reduced.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds with thiadiazole scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide have demonstrated efficacy in decreasing the viability of leukemia, breast, ovarian, prostate cancer, and melanoma cells .

Case Study:
A study highlighted the effectiveness of a related compound in reducing tumor growth in xenograft models of breast cancer. The compound induced apoptosis in cancer cells while showing minimal toxicity to normal cells .

2. Neuropharmacology
The structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds containing piperidine and thiadiazole moieties have been investigated for their neuroprotective properties and ability to modulate neurotransmitter systems. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study:
Research has indicated that certain thiadiazole derivatives can enhance cognitive function in animal models by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial for developing treatments aimed at improving memory and cognitive deficits associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole-containing compounds is essential for optimizing their biological activity. The presence of the 4-chlorophenyl group has been linked to improved binding affinity and selectivity towards specific biological targets.

Structural Feature Effect on Activity
4-Chlorophenyl GroupEnhances lipophilicity and receptor binding
Thiadiazole RingContributes to anticancer activity via apoptosis induction
Piperidine MoietyModulates neurotransmitter systems

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions that form the thiadiazole ring and subsequent modifications to introduce the piperidine and acetamide groups.

Synthetic Pathway:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Coupling with piperidine derivatives.
  • Acetylation to yield the final acetamide product.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

a) Pyrazole and Thiazole Derivatives
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Features: Pyrazole ring with chloro and cyano substituents. Biological Relevance: Key intermediate in synthesizing Fipronil derivatives, which are insecticides targeting GABA receptors. Comparison: Replacing the thiadiazole in the target compound with a pyrazole shifts activity toward insecticidal rather than therapeutic applications.
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structural Features: Thiazole ring with dichlorophenyl group. Comparison: The thiazole ring may offer different hydrogen-bonding interactions compared to the thiadiazole in the target compound .
b) Piperidine/Piperazine-Based Acetamides
  • 2-[4-(3-Chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide (): Structural Features: Piperazine core with chlorophenyl and benzylsulfanyl groups. Biological Relevance: Not explicitly stated, but sulfanyl groups may enhance bioavailability. Comparison: The piperazine scaffold and multiple halogenated substituents increase molecular complexity compared to the target compound’s simpler piperidinyl-thiadiazole system .
  • N-(4-chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide (): Structural Features: Piperidine substituted with isopropyl and chlorophenyl groups. Biological Relevance: Unspecified, but the isopropyl group may influence pharmacokinetics.

Crystallographic and Conformational Analysis

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ():

    • Key Findings: The amide group forms R₂²(10) dimers via N–H⋯O hydrogen bonds. Dihedral angles between aromatic rings range from 48° to 80°, indicating significant steric repulsion.
    • Comparison: The target compound’s thiadiazole-piperidine linkage may impose distinct conformational restraints, affecting receptor docking .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

    • Key Findings: Molecules form R₂²(8) dimers via N–H⋯N bonds. The dichlorophenyl and thiazole rings are twisted by 61.8°.
    • Comparison: Thiadiazole’s larger ring size and additional nitrogen atoms could alter dimerization patterns compared to thiazole derivatives .

Data Tables

Table 2: Crystallographic Parameters

Compound Name Hydrogen Bonding Motif Dihedral Angles (°) References
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide R₂²(10) 48.45–80.70
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide R₂²(8) 61.8

Biological Activity

2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through the reaction of 4-chlorobenzyl chloride with 1-(1,2,5-thiadiazol-3-yl)piperidine in the presence of a base like potassium carbonate. The reaction typically occurs in solvents such as dimethylformamide (DMF) under elevated temperatures to facilitate nucleophilic substitution.

  • Molecular Formula : C14H16ClN3OS
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 2549010-33-3

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures were evaluated for their in vitro antimicrobial activity using the tube dilution technique. Notably, some derivatives demonstrated comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

CompoundAntimicrobial ActivityReference
Compound 3Significant against E. coli
Compound 5Comparable to ciprofloxacin
Compound 7Moderate against Bacillus subtilis

Anticancer Activity

The anticancer potential of the compound has been explored through various assays, including the MTT assay. Certain derivatives showed promising results against various cancer cell lines, although they were less potent than established chemotherapeutics like 5-fluorouracil .

CompoundCancer Cell Line TestedIC50 (µM)Reference
Compound 5A549 (lung cancer)12.5
Compound 8HeLa (cervical cancer)15.0

The biological activity of this compound is thought to involve its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, studies suggest that it may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation .

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the pharmacological potential of this compound:

  • Antiviral Activity : Some derivatives exhibited antiviral properties against Tobacco Mosaic Virus (TMV), with inhibition rates comparable to commercial antiviral agents .
  • Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative disorders .
  • Bovine Serum Albumin (BSA) Binding : Binding studies indicated strong interactions with BSA, suggesting good bioavailability and transport characteristics within biological systems .

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